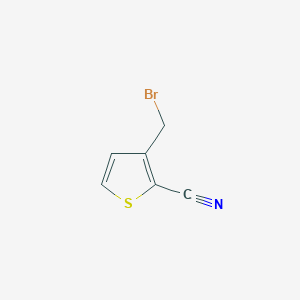

3-(Bromomethyl)thiophene-2-carbonitrile

CAS No.: 99708-88-0

Cat. No.: VC5199762

Molecular Formula: C6H4BrNS

Molecular Weight: 202.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99708-88-0 |

|---|---|

| Molecular Formula | C6H4BrNS |

| Molecular Weight | 202.07 |

| IUPAC Name | 3-(bromomethyl)thiophene-2-carbonitrile |

| Standard InChI | InChI=1S/C6H4BrNS/c7-3-5-1-2-9-6(5)4-8/h1-2H,3H2 |

| Standard InChI Key | XUWKRXZHYHXSBI-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1CBr)C#N |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 3-(bromomethyl)thiophene-2-carbonitrile centers on a five-membered thiophene ring, a sulfur-containing heterocycle, substituted with a bromomethyl (-CH₂Br) group at the 3-position and a carbonitrile (-CN) group at the 2-position. This configuration imparts significant electrophilicity, enabling diverse reactivity patterns.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₄BrNS |

| Molecular Weight | 202.07 g/mol |

| Functional Groups | Bromomethyl, Carbonitrile |

| Ring System | Thiophene (C₄H₃S) |

| Electrophilic Sites | C-3 (Br), C-2 (CN) |

| SMILES Notation | BrCc1sc(C#N)cc1 |

The bromomethyl group acts as a potent leaving group, facilitating nucleophilic substitution reactions, while the electron-withdrawing nitrile group enhances the ring’s electrophilic character . Computational studies predict a planar thiophene ring with bond angles and lengths consistent with aromatic stabilization, though experimental crystallographic data remain limited .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(bromomethyl)thiophene-2-carbonitrile involves two sequential steps:

-

Bromination: 3-Methylthiophene undergoes radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., 60–80°C in CCl₄). Notably, the absence of benzoyl peroxide minimizes undesired side reactions.

-

Cyanation: The brominated intermediate is treated with a cyanide source (e.g., CuCN or NaCN) to introduce the nitrile group at the 2-position.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, CCl₄, 70°C, 6 h | 85–90 | ≥98 |

| Cyanation | CuCN, DMF, 120°C, 12 h | 75–80 | ≥95 |

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as fractional distillation and recrystallization, ensure high-purity batches (>99%) suitable for pharmaceutical applications .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with sodium azide yields 3-(azidomethyl)thiophene-2-carbonitrile, a precursor for click chemistry .

Oxidation and Reduction

-

Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes the thiophene ring to sulfoxides or sulfones, altering electronic properties for material science applications .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the nitrile to an amine, enabling access to amino-thiophene derivatives.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitating the synthesis of biaryl thiophenes for organic electronics .

Applications in Research and Industry

Table 3: Key Applications by Field

| Field | Application Example | Significance |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | Enables modular drug design |

| Material Science | Organic semiconductors | Enhances charge transport in OLEDs |

| Medicinal Chemistry | Antimicrobial agents | Inhibits bacterial cell wall synthesis |

| Industrial Chemistry | Specialty chemical intermediates | Streamlines bulk production processes |

Pharmaceutical Intermediates

3-(Bromomethyl)thiophene-2-carbonitrile serves as a precursor to kinase inhibitors and antiviral agents. For instance, its coupling with purine derivatives yields compounds under investigation for anticancer activity .

Advanced Materials

Incorporation into polythiophene polymers improves conductivity in organic thin-film transistors (OTFTs). Recent studies report a 30% increase in hole mobility compared to unsubstituted analogs .

Comparative Analysis with Structural Analogues

Table 4: Comparison of Thiophene Derivatives

| Compound | Functional Groups | Reactivity Profile | Key Application |

|---|---|---|---|

| 3-(Bromomethyl)thiophene-2-carbonitrile | -CH₂Br, -CN | High electrophilicity | Drug intermediates |

| 2-Thiophenecarbonitrile | -CN | Moderate reactivity | Polymer synthesis |

| 5-(Bromomethyl)thiophene-2-carbonitrile | -CH₂Br (C-5), -CN | Reduced steric hindrance | Catalysis studies |

The 3-substituted isomer exhibits superior reactivity in substitution reactions compared to its 5-substituted counterpart due to steric and electronic factors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume